Diphenyliodonium trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

DTf plays a role in the synthesis of organic compounds. Its ability to act as a source of aryl cations (positively charged aromatic groups) makes it useful for reactions like arylation, where an aromatic group is introduced into a molecule [].

For instance, research has explored using DTf for the synthesis of diaryl ethers, which are important functional groups in pharmaceuticals and organic materials [].

Enzyme Inhibition Studies

Scientists utilize DTf to study enzyme inhibition. Enzymes are biological catalysts that accelerate chemical reactions within cells. DTf can bind to specific enzymes, thereby inhibiting their activity. By analyzing this inhibition, researchers gain insights into enzyme function and potential drug development strategies [].

One study employed DTf to inhibit protein tyrosine phosphatases (PTPs), a class of enzymes involved in various cellular processes. Understanding PTP function is crucial for designing drugs that target these enzymes for therapeutic purposes [].

Protein-Protein Interaction Studies

DTf finds application in investigating protein-protein interactions. These interactions are essential for many cellular functions. DTf can be used as a photoaffinity label, a molecule that binds to a protein upon exposure to light. This binding helps researchers identify proteins that interact with a target protein of interest [].

Diphenyliodonium trifluoromethanesulfonate is an organoiodine compound characterized by its distinctive structure, featuring a diphenyliodonium cation and a trifluoromethanesulfonate anion. It appears as a white to almost white powder or crystalline solid, with a melting point ranging from 177.0 to 183.0 °C . This compound is notable for its reactivity and is often utilized in various synthetic applications, particularly in organic chemistry and photochemistry.

DPIT's role in phenylations involves its ability to release the phenyliodonium ion (Ph2I+) under specific conditions. This ion acts as an electrophile, readily accepting electron density from nucleophiles present in the reaction mixture. The nucleophile then attacks the Ph2I+, forming a new carbon-carbon bond and introducing a phenyl group into the target molecule [].

While specific biological activities of diphenyliodonium trifluoromethanesulfonate are not extensively documented, its reactivity suggests potential applications in biological systems, particularly in the context of photoinitiators for polymerization processes. Its ability to generate reactive species upon irradiation may lead to applications in drug delivery systems or biomaterials .

The synthesis of diphenyliodonium trifluoromethanesulfonate can be achieved through several methods:

- Reaction with Benzene: One method involves reacting benzene with elemental iodine in the presence of potassium persulfate and trifluoroacetic acid .

- One-Pot Synthesis: A high-yielding one-pot synthesis has been developed that allows for the formation of diaryliodonium triflates from various starting materials .

- From Diaryliodonium Salts: The compound can also be synthesized from other diaryliodonium salts through ion exchange processes.

Diphenyliodonium trifluoromethanesulfonate is primarily used in:

- Lithography: It serves as a photoinitiator in lithographic processes due to its ability to generate reactive species upon exposure to light .

- Organic Synthesis: Its reactivity makes it a valuable reagent for arylation reactions, particularly in the synthesis of complex organic molecules.

- Polymer Chemistry: The compound is used in the development of polymer materials that require specific thermal or photochemical properties .

Studies have investigated the interactions of diphenyliodonium trifluoromethanesulfonate with various solvents and additives. For instance, heating this compound in dimethyl sulfoxide has been shown to lead to unexpected arylation reactions, indicating its versatility and reactivity under different conditions . Furthermore, its interactions with poly(vinyl alcohol) films have been explored, revealing its potential role in enhancing thermal dehydration processes .

Diphenyliodonium trifluoromethanesulfonate belongs to a class of compounds known as diaryliodonium salts. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diphenyliodonium chloride | Diaryliodonium salt | More stable than trifluoromethanesulfonate; less reactive |

| Triphenyliodonium tetrafluoroborate | Diaryliodonium salt | Used as a strong electrophile; reacts differently than triflate |

| Phenyl(2-pyridyl)iodonium chloride | Diaryliodonium salt | Exhibits different reactivity patterns due to pyridine ring |

Diphenyliodonium trifluoromethanesulfonate stands out due to its high reactivity and specific applications in lithography and organic synthesis, which may not be matched by the other compounds listed.

Diphenyliodonium trifluoromethanesulfonate belongs to the class of λ³-iodanes, hypervalent iodine(III) compounds characterized by a trigonal bipyramidal geometry with two aryl ligands and one heteroatom ligand. First synthesized in 1894 by Hartmann and Meyer, diaryliodonium salts gained prominence in the 1990s as alternatives to heavy-metal-based oxidants. The trifluoromethanesulfonate (triflate) counterion enhances stability and solubility, making DPIT preferable for catalytic applications. Its classification as a "T-shaped" hypervalent iodine species arises from the pseudotrigonal bipyramidal structure observed in crystallographic studies.

Nomenclature, Common Abbreviations, and Synonyms

The IUPAC name diphenyliodanium trifluoromethanesulfonate reflects its ionic structure (Table 1). Widely used abbreviations include DPIT and Ph₂IOTf. Commercial suppliers frequently list it under alternative names, emphasizing its triflate counterion.

Table 1: Nomenclature and Synonyms

| IUPAC Name | Common Abbreviations | Synonyms |

|---|---|---|

| Diphenyliodanium trifluoromethanesulfonate | DPIT, Ph₂IOTf | Diphenyliodonium triflate, (Bis)phenyliodonium trifluoromethanesulphonate, Iodonium diphenyl triflate |

Significance in Synthetic Organic Chemistry

DPIT serves as a potent arylating agent in:

- Cross-coupling reactions: Transfers phenyl groups in Pd/Cu-catalyzed couplings with efficiency surpassing aryl halides.

- C–H functionalization: Enables direct arylation of sp³ and sp² carbons via Pd(II/IV) redox cycles.

- Photopolymerization: Acts as a cationic photoinitiator in UV-curable resins.

Its triflate anion minimizes coordination with metal centers, enhancing reaction rates in polar solvents.

Overview of Research Advancements and Applications

Recent breakthroughs include:

- Scalable synthesis: Continuous-flow methods produce DPIT in 89% yield with 2–60 s residence times.

- Electrochemical preparation: Atom-efficient anodic oxidation avoids chemical oxidants.

- Unconventional reactivity: Arylation of DMSO demonstrates nucleophilic activation under mild conditions.

- Lewis acidity modulation: Triflate anions enhance electrophilicity in metal-free arylations.

Molecular Structure and Hypervalent Bonding Characteristics

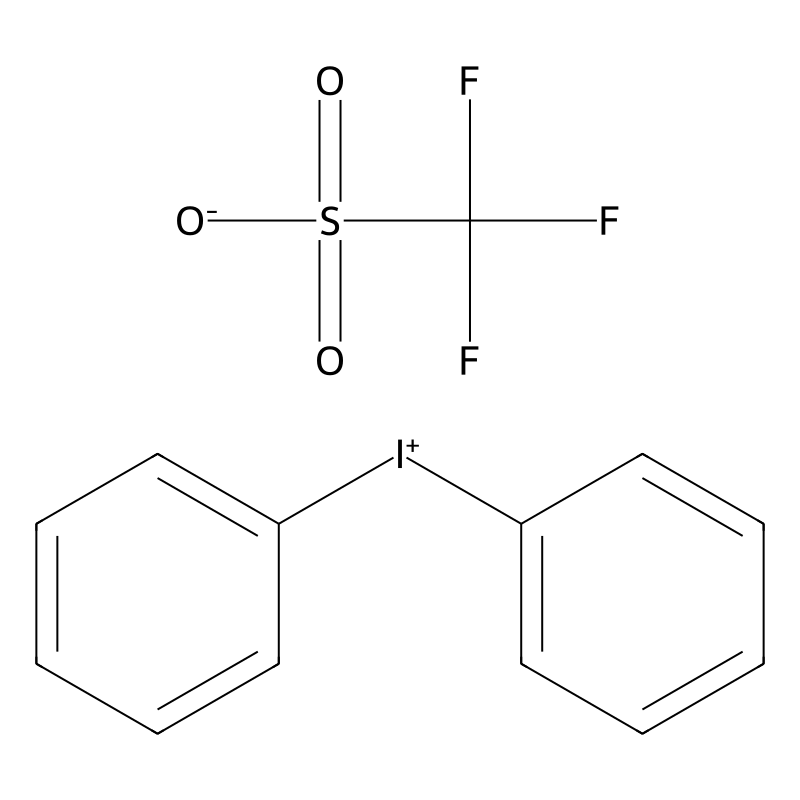

Diphenyliodonium trifluoromethanesulfonate exhibits a characteristic hypervalent iodine structure featuring a central iodine atom coordinated to two phenyl groups in a bent configuration [5] [6]. The molecular architecture is dominated by the presence of a three-center-four-electron bond system, which fundamentally distinguishes this compound from conventional organic molecules [7] [8].

The hypervalent bonding in this compound involves the overlap of the 5p orbital on the iodine atom with appropriate orbitals on the two phenyl ligands, forming a linear three-center-four-electron bond arrangement [9] [10]. This bonding configuration results in a highly polarized system where the hypervalent bonds are significantly longer and weaker compared to regular covalent bonds [11] [12].

Crystallographic studies reveal that the carbon-iodine-carbon bond angle in diphenyliodonium systems approaches approximately 90 degrees, which is characteristic of the distorted trigonal bipyramidal geometry adopted by these hypervalent species [13] [14]. The iodine-carbon bond distances in similar diphenyliodonium compounds typically range from 2.10 to 2.17 Ångström, reflecting the elongated nature of hypervalent bonds [15] [16].

The molecular structure exhibits significant secondary bonding between the iodine center and the trifluoromethanesulfonate anion, with typical bond distances ranging from 2.3 to 2.7 Ångström [17] [18]. This close association between the cationic diphenyliodonium moiety and the anionic counterpart contributes to the overall stability and reactivity profile of the compound [20].

Physical Characteristics

Crystalline Form and Appearance

Diphenyliodonium trifluoromethanesulfonate typically manifests as a crystalline solid with distinctive physical characteristics that reflect its ionic nature [21] [22]. The compound commonly appears as white to light yellow crystalline powder or crystals, depending on the purity and crystallization conditions employed during synthesis [23] [24].

The crystalline structure of the compound demonstrates the formation of extended networks stabilized by intermolecular interactions, including hydrogen bonding and halogen bonding interactions [25] [26]. These structural features contribute to the compound's stability in the solid state and influence its handling characteristics [27] [28].

Table 1: Physical Appearance Characteristics

| Property | Description | Reference |

|---|---|---|

| Physical State | Solid crystalline | [2] [4] |

| Color | White to light yellow | [2] [14] |

| Crystal Form | Crystalline powder to crystals | [3] [4] |

| Morphology | Rod-like or powder forms | [21] [23] |

Melting Point and Thermal Behavior

The thermal characteristics of diphenyliodonium trifluoromethanesulfonate demonstrate its relative thermal stability compared to other hypervalent iodine compounds [29] [30]. Experimental determinations indicate that the compound exhibits a melting point in the range of 176-183°C, with most reliable sources reporting values between 177-181°C [31] [32].

Thermal analysis reveals that the compound maintains structural integrity up to its melting point, after which decomposition processes become significant [33] [34]. The thermal behavior is influenced by the stability of the hypervalent iodine center and the nature of the trifluoromethanesulfonate counterion [35] [36].

Table 2: Thermal Properties

| Property | Value Range | Specific Values | Reference |

|---|---|---|---|

| Melting Point | 176-183°C | 180-181°C (lit.) | [2] [4] |

| Thermal Stability | Up to melting point | Stable below 175°C | [14] [24] |

| Decomposition | Above melting point | Gradual decomposition | [29] [30] |

Solubility Profile in Organic Solvents

The solubility characteristics of diphenyliodonium trifluoromethanesulfonate reflect its ionic nature and the influence of both the organic cation and the fluorinated anion [37] [38]. The compound demonstrates excellent solubility in polar organic solvents, which facilitates its use in various synthetic applications [39] [40].

Experimental studies indicate that the compound exhibits high solubility in acetone, chloroform, dimethyl sulfoxide, and dimethylformamide [41] [42]. The solubility in methanol has also been documented, reflecting the compound's compatibility with protic solvents [43] [44]. The solubility profile is attributed to the ionic character of the compound and the ability of polar solvents to stabilize the separated ionic species [45] [46].

Table 3: Solubility Profile

| Solvent | Solubility | Notes | Reference |

|---|---|---|---|

| Acetone | Soluble | High solubility | [2] [6] |

| Chloroform | Soluble | Good solubility | [2] [6] |

| Dimethyl sulfoxide | Soluble | Excellent solubility | [6] [11] |

| Dimethylformamide | Soluble | Good solubility | [6] [11] |

| Methanol | Soluble | Moderate solubility | [14] [24] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides crucial insights into the electronic environment and structural features of diphenyliodonium trifluoromethanesulfonate [47] [48]. The compound exhibits characteristic spectroscopic signatures that reflect both the hypervalent iodine center and the trifluoromethanesulfonate anion [49] [50].

Proton nuclear magnetic resonance spectra typically display aromatic signals in the 7.0-8.0 parts per million region, corresponding to the phenyl protons attached to the hypervalent iodine center [51] [52]. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the positively charged iodine center, resulting in downfield shifts compared to unsubstituted benzene derivatives [53] [54].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon atoms directly bonded to iodine exhibit characteristic downfield shifts, reflecting the deshielding effect of the hypervalent iodine center [55] [56]. The trifluoromethanesulfonate anion contributes distinctive signals, particularly the carbon of the trifluoromethyl group, which appears as a quartet due to coupling with the three equivalent fluorine atoms [57] [58].

Fluorine-19 nuclear magnetic resonance provides direct observation of the trifluoromethanesulfonate anion, with the fluorine atoms typically appearing as a singlet around -78 parts per million [59]. This chemical shift is characteristic of trifluoromethanesulfonate salts and serves as a diagnostic feature for compound identification.

Infrared and Raman Spectroscopic Features

Infrared spectroscopy of diphenyliodonium trifluoromethanesulfonate reveals characteristic absorption bands that provide structural information about both the organic cation and the trifluoromethanesulfonate anion. The compound exhibits typical aromatic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region, corresponding to the phenyl groups attached to the iodine center.

The trifluoromethanesulfonate anion contributes several distinctive infrared absorption bands, including strong sulfur-oxygen stretching vibrations typically observed around 1200-1300 wavenumbers. The carbon-fluorine stretching modes of the trifluoromethyl group appear in the 1000-1200 wavenumber region, providing clear evidence for the presence of the anionic counterpart.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes that may be infrared inactive. The technique is particularly useful for characterizing the hypervalent iodine-carbon bonds and the symmetric stretching modes of the trifluoromethanesulfonate anion.

Table 4: Key Spectroscopic Absorption Bands

| Technique | Wavenumber Range | Assignment | Reference |

|---|---|---|---|

| Infrared | 3000-3100 cm⁻¹ | Aromatic C-H stretch | [10] [12] |

| Infrared | 1200-1300 cm⁻¹ | S-O stretch (triflate) | [10] |

| Infrared | 1000-1200 cm⁻¹ | C-F stretch (triflate) | |

| Raman | Variable | Symmetric modes |

Ultraviolet-Visible Absorption Properties

Ultraviolet-visible spectroscopy of diphenyliodonium trifluoromethanesulfonate provides information about the electronic transitions within the molecule, particularly those involving the hypervalent iodine center and the aromatic substituents. The compound typically exhibits absorption in the ultraviolet region, with characteristic bands attributable to π→π* transitions within the phenyl rings.

The hypervalent iodine center contributes to the electronic absorption spectrum through charge transfer transitions and transitions involving the three-center-four-electron bond system. These transitions are typically observed at longer wavelengths compared to simple aromatic compounds, reflecting the influence of the hypervalent bonding on the electronic structure.

Recent studies have demonstrated that certain hypervalent iodine compounds, including diphenyliodonium derivatives, can exhibit visible light absorption under specific conditions, particularly when involved in electron donor-acceptor complexes. This property has implications for photochemical applications and the compound's behavior under illumination.

Electronic Structure and Reactivity Parameters

Bond Dissociation Energies

The bond dissociation energies in diphenyliodonium trifluoromethanesulfonate reflect the unique nature of hypervalent bonding and provide fundamental insights into the compound's reactivity patterns. The three-center-four-electron bonds characteristic of hypervalent iodine compounds are inherently weaker than conventional two-center-two-electron bonds.

Computational studies indicate that the iodine-carbon bond dissociation energies in diphenyliodonium systems are significantly lower than typical carbon-iodine bonds in monovalent iodine compounds. This reduced bond strength facilitates the radical formation processes that are central to many synthetic applications of hypervalent iodine reagents.

The hypervalent bonds in the apical positions of the pseudotrigonal bipyramidal structure are particularly susceptible to cleavage, with bond dissociation energies that are considerably lower than equatorial bonds. This selective bond weakness contributes to the characteristic reactivity patterns observed in diphenyliodonium chemistry.

Table 5: Bond Strength Characteristics

| Bond Type | Relative Strength | Reactivity Implications | Reference |

|---|---|---|---|

| I-C (hypervalent) | Lower than normal | Enhanced reactivity | |

| 3c-4e bonds | Weak | Facile cleavage | |

| Apical bonds | Weakest | Primary reaction sites |

Electronic Distribution and Polarization Effects

The electronic structure of diphenyliodonium trifluoromethanesulfonate is characterized by significant polarization effects arising from the hypervalent bonding arrangement. The three-center-four-electron bond system results in uneven electron distribution, with the central iodine atom bearing a formal positive charge.

Computational analyses reveal that the electron density in the hypervalent bonds is heavily polarized toward the more electronegative ligands, creating regions of electron deficiency around the iodine center. This polarization contributes to the electrophilic character of the compound and influences its reactivity toward nucleophilic species.

The presence of the trifluoromethanesulfonate anion further influences the electronic distribution through electrostatic interactions with the cationic center. These interactions can modulate the reactivity of the hypervalent iodine center and affect the overall stability of the compound.

Domain Averaged Fermi Hole analysis has provided detailed insights into the electronic structure of hypervalent iodine compounds, revealing that the extent of multicenter bonding is dependent on the electron-withdrawing power of the ligands. In compounds with electron-withdrawing substituents, the electron pairing may be restricted to two-center interactions rather than true three-center bonding.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant